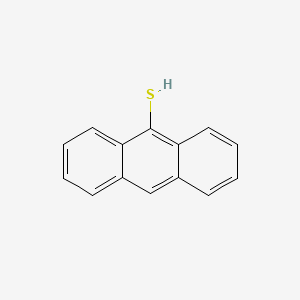

9-Anthracenethiol

Beschreibung

Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Research

Anthracene, a polycyclic aromatic hydrocarbon composed of three linearly fused benzene (B151609) rings, and its derivatives are cornerstones of modern chemical research. rroij.comnih.gov Their extended π-conjugated system endows them with remarkable photochemical and photophysical properties, making them highly valuable in various scientific fields. nih.gov The incorporation of anthracene units into molecular structures often leads to enhanced photoluminescence, charge transport capabilities, and thermal stability. nbinno.com

These characteristics have led to the extensive investigation and application of anthracene derivatives in numerous areas:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are crucial for developing high-performance, deep-blue light emitters, addressing a critical need in display technology. nih.govresearchgate.net

Organic Electronics: They are explored for their potential in organic field-effect transistors (OFETs) and solar cells. nih.govnbinno.comresearchgate.net

Chemical Sensors: The excellent photoluminescence and chemical stability of the anthracene chromophore make it a popular component in the development of fluorescent chemosensors. rroij.com

Biological Probes: In biological systems, anthracene-based compounds are utilized for applications such as probing DNA cleavage. rroij.com

The versatility of the anthracene nucleus allows for convenient chemical modifications, enabling scientists to fine-tune its electronic and optical properties for specific applications. rroij.comnbinno.com Reactions such as electrophilic substitution and cross-coupling allow for the synthesis of a vast library of derivatives with tailored functionalities. mdpi.com

Role of Thiol Functionality in Conjugated Systems Research

The thiol (-SH), or sulfhydryl, group is a highly versatile functional group in chemistry. creative-proteomics.com Its significance in the context of conjugated systems stems from several key attributes:

Strong Nucleophilicity: Thiols are among the strongest nucleophiles of the amino acid side chain functional groups, reacting readily with various electrophiles. This reactivity is crucial for constructing larger, more complex molecular architectures.

Surface Anchoring: The thiol group is well-known for its ability to form strong, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This property is fundamental in the field of molecular electronics, allowing for the precise connection of single molecules between electrodes to study their charge transport properties. rsc.orgnih.gov

Formation of Stable Bonds: Thiols can participate in reactions like Michael addition with maleimides or thiol-ene reactions to form stable thioether bonds. acs.org These robust covalent linkages are essential for creating durable polymer networks and bioconjugates. acs.org

Redox Activity: The thiol group can undergo oxidation to form disulfide bonds (-S-S-), a reversible process critical in biological systems for stabilizing protein structures. creative-proteomics.com This redox activity can also be harnessed in the design of responsive materials.

In conjugated systems, the thiol group serves as a critical linker, enabling the connection of photoactive or electroactive moieties to surfaces or other molecules while influencing the electronic coupling and charge transport pathways. nih.gov

Overview of 9-Anthracenethiol as a Key Molecular Scaffold for Advanced Studies

This compound (C₁₄H₁₀S) merges the desirable properties of the anthracene core with the versatile reactivity of the thiol group. nih.gov This unique combination makes it an important molecular building block for creating functional materials. The anthracene moiety provides the essential photophysical characteristics, while the thiol at the 9-position acts as a reactive handle and an anchoring point.

The monomeric form of anthracene is susceptible to the radical addition of thiyl radicals at its 9- or 10-positions, a key principle in thiol-ene chemistry. acs.org This reactivity allows this compound to be incorporated into polymer networks. For instance, research has demonstrated the creation of reversible networks using alkene-functionalized dimers of 9-anthracenemethanol (B72535) through photoinitiated radical thiol-ene polyaddition. acs.orgresearchgate.net These materials exhibit thermo-degradable and photo-reversible properties, where the network can be decomposed at high temperatures and reformed upon irradiation. acs.orgresearchgate.net

In the field of molecular electronics, the thiol group of this compound and its derivatives is used to graft the molecules onto metal electrodes. rsc.org This allows for the investigation of the thermoelectric and electronic properties of single anthracene-based molecules, providing insights into phenomena like quantum interference. nih.gov The synthesis of such molecules often involves multi-step processes, including cross-coupling reactions to build the desired π-conjugated structure terminated with a protected thiol group. rsc.orgnih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀S |

| Molecular Weight | 210.30 g/mol |

| IUPAC Name | anthracene-9-thiol |

| CAS Number | 17534-14-4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Data sourced from PubChem CID 264192. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

anthracene-9-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUXILQBEJGEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294988 | |

| Record name | 9-Anthracenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17534-14-4 | |

| Record name | 9-Anthracenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-MERCAPTOANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 9 Anthracenethiol

Established Synthetic Pathways for 9-Anthracenethiol

The primary route to this compound begins with the synthesis of its precursor, 9-bromoanthracene (B49045), followed by a nucleophilic substitution to introduce the thiol group.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of anthracene (B1667546) to yield the key intermediate, 9-bromoanthracene. A common laboratory-scale procedure involves dissolving anthracene in a suitable solvent like chloroform (B151607), followed by the portion-wise addition of N-bromosuccinimide (NBS). The reaction is often conducted in the dark to prevent radical side reactions and is stirred for several hours to ensure complete conversion. The resulting 9-bromoanthracene can be purified by recrystallization from a solvent such as ethanol. rsc.org

The second step is the conversion of 9-bromoanthracene to this compound. This transformation is accomplished via a nucleophilic aromatic substitution reaction. While various sulfur nucleophiles can be employed, a plausible and effective method involves the reaction of 9-bromoanthracene with a thiolating agent like sodium hydrosulfide (B80085) (NaSH). Another potential route involves forming the Grignard reagent from 9-bromoanthracene and reacting it with elemental sulfur, a known method for creating aryl thiols. stackexchange.comgoogle.com

The conditions for the synthesis of 9-bromoanthracene are well-established. The reaction between anthracene and NBS in chloroform is typically stirred for approximately 12 hours at room temperature. rsc.org Purification via recrystallization yields a greenish-yellow solid product. rsc.org

For the subsequent conversion to this compound, reaction conditions are critical for achieving high yields and minimizing side products, such as the corresponding disulfide. When using a sulfur nucleophile like NaSH, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred to facilitate the substitution reaction. Optimization strategies may include adjusting the temperature, reaction time, and stoichiometry of the reagents. The use of transition metal catalysts, which are common in C-S bond formation, could also be explored to improve reaction efficiency, although direct literature for this specific transformation is sparse. Purification of the final this compound product would typically involve chromatographic techniques to separate it from unreacted starting material and byproducts.

| Step | Reactants | Solvent | Key Conditions | Typical Yield |

|---|---|---|---|---|

| 1. Bromination | Anthracene, N-Bromosuccinimide (NBS) | Chloroform (CHCl3) | Room temperature, 12 hours, protected from light | ~66% rsc.org |

| 2. Thiolation | 9-Bromoanthracene, Sodium Hydrosulfide (NaSH) | N,N-Dimethylformamide (DMF) | Elevated temperature (e.g., 80-120 °C), inert atmosphere | Variable |

Functionalization and Derivative Synthesis

The thiol group of this compound is a versatile functional handle that allows for a wide range of chemical modifications, most notably through thiol-ene "click" chemistry. wikipedia.org

The thiol-ene reaction is a powerful method for covalently attaching various side chains to the this compound core. This reaction proceeds via the addition of the thiol group across a carbon-carbon double bond (an "ene"), typically initiated by UV light or a radical initiator. wikipedia.orgyoutube.com This "click" reaction is known for its high efficiency, high yield, stereoselectivity, and tolerance of a wide variety of functional groups. wikipedia.org

By reacting this compound with different alkenes, a diverse library of derivatives can be synthesized. For example, reacting it with an alkene containing a hydroxyl group would yield a hydroxy-functionalized derivative, while reaction with an acrylate (B77674) monomer would introduce an ester functionality. This modularity allows for the precise tuning of the physicochemical properties of the resulting molecule, such as solubility, polarity, and thermal characteristics.

The same thiol-ene click chemistry provides a robust strategy for integrating the anthracene moiety into larger, more complex structures such as polymers and networks. rsc.org When multifunctional thiols or alkenes are used, the thiol-ene reaction can be employed as a step-growth polymerization mechanism to form cross-linked polymer networks. researchgate.netcore.ac.ukacs.org

For instance, anthracene-based networks with reversible properties have been synthesized by reacting an alkene-functionalized anthracene dimer with multifunctional thiols. researchgate.netcore.ac.ukacs.org The thiol-ene reaction forms the initial network, which can then be manipulated. This approach is valuable for creating advanced materials, such as self-healing polymers or materials for data storage, where the unique photochemical properties of the anthracene core can be exploited. The efficiency and orthogonality of the thiol-ene reaction ensure the formation of well-defined network structures. acs.org

| Reactant 1 | Reactant 2 (Ene) | Initiation Method | Product Type | Key Features |

|---|---|---|---|---|

| This compound | Monofunctional Alkene | UV light or Radical Initiator | Tailored Side-Chain Derivative | High yield, Anti-Markovnikov addition wikipedia.org |

| This compound | Multifunctional Alkene | UV light or Radical Initiator | Cross-linked Polymer Network | Forms stable thioether linkages researchgate.netacs.org |

| Multifunctional Thiol | Alkene-functionalized Anthracene | UV light or Radical Initiator | Anthracene-containing Polymer | Step-growth polymerization mechanism core.ac.uk |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally benign synthetic methods. Microwave-assisted organic synthesis (MAOS) represents a significant green chemistry strategy applicable to the synthesis of aryl thiols.

Microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. ijacskros.comijnrd.orgajgreenchem.com The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. youtube.com This technique is particularly effective for C-S cross-coupling reactions. While specific protocols for this compound are not widely published, microwave-assisted copper-catalyzed reactions of aryl halides with thiols have been shown to be highly efficient, significantly reducing reaction times from hours to minutes. ajgreenchem.com

Furthermore, the use of greener solvents, such as water, or conducting reactions under solvent-free conditions, can further enhance the environmental profile of the synthesis. ijacskros.comajgreenchem.com Microwave-assisted synthesis under solvent-free conditions is an especially attractive green technique as it minimizes the use of hazardous organic solvents and simplifies product work-up. ajgreenchem.com The application of these green methodologies to the synthesis of this compound from 9-bromoanthracene could offer a more sustainable and efficient alternative to traditional protocols. ijnrd.orgdntb.gov.ua

Advanced Spectroscopic and Structural Characterization of 9 Anthracenethiol and Its Assemblies

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules like 9-anthracenethiol. In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. lcms.cz

For this compound, MALDI-MS is employed to confirm its molecular weight. The molecular ion peak, which represents the intact molecule that has been ionized by the addition of a proton, is a key feature in the mass spectrum. libretexts.org High-resolution mass spectrometry can confirm the molecular weight with high accuracy. For this compound (C₁₄H₁₀S), the expected mass-to-charge ratio (m/z) for the protonated molecular ion ([M+H]⁺) is approximately 211.0581, calculated from the sum of the exact masses of its constituent atoms. Experimental observations using high-resolution MS have identified the [M+H]⁺ peak at an m/z of 212.10, confirming the molecular weight of the compound.

It is important to note that in some instances, particularly with unstable adducts, the molecular ion peak may not be observed due to fragmentation during the analysis. researchgate.net The choice of the MALDI matrix is also crucial, as different matrices can influence ionization efficiency and the potential for in-source decay reactions, such as dehydrogenation, which can lead to the appearance of [M-H]⁺ ions. nih.gov

Table 1: MALDI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | ~211.0581 | 212.10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy of this compound provides characteristic signals that confirm its molecular structure. The spectrum displays distinct resonances for the thiol proton and the aromatic protons of the anthracene (B1667546) core.

The thiol proton (-SH) typically appears as a singlet in the range of δ 3–4 ppm. The exact chemical shift can be influenced by factors such as solvent and concentration. ucl.ac.uk The nine aromatic protons of the anthracene ring system give rise to a complex pattern of signals in the downfield region of the spectrum, typically between δ 7.0 and δ 8.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are determined by their positions on the anthracene core and their interactions with neighboring protons. chemistrysteps.com

Table 2: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) |

| Thiol (-SH) | ~3-4 |

| Aromatic (Ar-H) | ~7.0-8.5 |

Note: Chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Beyond basic structural elucidation, advanced NMR techniques offer deeper insights into the dynamic behavior of this compound and its derivatives, particularly in the context of molecular recognition and catalysis. numberanalytics.comresearchgate.net These methods can probe intermolecular interactions and conformational changes that are crucial for understanding function. csic.esrsc.org

For instance, NMR titration experiments, where the spectrum of a host molecule is monitored upon the addition of a guest, can be used to study the binding of this compound derivatives to receptor molecules. d-nb.info Changes in chemical shifts (chemical shift perturbation) upon binding can provide information about the binding site and the strength of the interaction. researchgate.net

In the realm of catalysis, NMR can be used to monitor the progress of reactions involving this compound. For example, in situ NMR spectroscopy can track the conversion of reactants to products in real-time, providing valuable mechanistic information. nih.gov Solid-state NMR techniques are particularly useful for studying heterogeneous catalytic systems where this compound or its derivatives are immobilized on a solid support. nih.gov These advanced NMR methods allow for a detailed, atomic-level understanding of the role of this compound in complex chemical processes.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, bonding, and intermolecular interactions.

Reflection Adsorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying the structure and orientation of molecules adsorbed on metal surfaces. cam.ac.uknih.gov The technique relies on the surface selection rule, which states that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly absorbing. ucr.edu This makes RAIRS an ideal tool for investigating the formation and structure of self-assembled monolayers (SAMs) of this compound on surfaces like gold. mdpi.comdntb.gov.ua

When this compound molecules adsorb on a gold surface, they typically form a covalent bond between the sulfur atom and the gold, leading to the formation of a thiolate species. The RAIRS spectrum of a this compound SAM provides key information about the orientation of the adsorbed molecules. The absence or significant attenuation of the S-H stretching vibration (typically around 2550 cm⁻¹) is indicative of the cleavage of the S-H bond and the formation of the gold-thiolate bond.

Furthermore, the orientation of the anthracene rings can be inferred from the relative intensities of the aromatic C-H and C=C stretching and bending modes. conicet.gov.ar By analyzing the RAIRS spectra, researchers can determine whether the anthracene moieties are oriented perpendicular or parallel to the surface, providing insights into the packing and ordering of the monolayer. nsf.govnist.govrsc.org This information is crucial for understanding the properties and potential applications of these functionalized surfaces.

Table 3: Key Vibrational Modes in RAIRS of this compound SAMs

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| S-H stretch | ~2550 | Absence indicates Au-S bond formation |

| Aromatic C-H stretch | ~3000-3100 | Intensity provides information on ring orientation |

| Aromatic C=C stretch | ~1400-1600 | Intensity and position reflect ring orientation and packing |

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Mechanism Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for elucidating reaction mechanisms by identifying functional groups and monitoring their changes over time. specificpolymers.com In the context of this compound, FTIR can be employed to study its chemical transformations, such as oxidation, reduction, and substitution reactions. The technique provides a molecular fingerprint, allowing for the identification of reactants, intermediates, and products, thereby offering insights into the reaction pathways. mt.com

In-situ FTIR, in particular, allows for the real-time monitoring of reactions, providing kinetic data and helping to identify transient intermediates that are crucial for understanding the mechanism. mt.com For instance, when this compound reacts with trialkoxyphosphines, FTIR can track the disappearance of the S-H stretching vibration characteristic of the thiol group and the appearance of new bands corresponding to the C-S-C linkage in the resulting 9-(alkylthio)anthracene, as well as bands characteristic of anthracene. This provides direct evidence for the substitution reaction at the sulfur atom.

Furthermore, Attenuated Total Reflectance (ATR)-FTIR is particularly useful for studying reactions at interfaces, such as the formation of self-assembled monolayers (SAMs) of this compound on metal surfaces. udel.edu By monitoring the vibrational spectra of the organic layer as it forms, researchers can gain information about the orientation and packing of the molecules on the substrate, as well as the nature of the sulfur-metal bond.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance in Reaction Analysis |

| S-H Stretch | 2550-2600 | Disappearance indicates thiol group reaction. |

| Aromatic C-H Stretch | 3000-3100 | Changes can indicate reactions at the anthracene core. |

| C=C Aromatic Stretch | 1400-1600 | Shifts can indicate changes in the electronic structure of the anthracene ring. |

| C-S Stretch | 600-800 | Appearance/shift indicates formation of new sulfur-containing compounds. |

This table provides typical wavenumber ranges for key vibrational modes of this compound relevant to reaction mechanism analysis using FTIR.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for obtaining a unique molecular fingerprint of this compound. thermofisher.comnih.gov This technique relies on the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.

The Raman spectrum of this compound is characterized by a series of distinct peaks corresponding to the vibrations of the anthracene core and the thiol group. These spectral fingerprints are invaluable for identifying the compound and distinguishing it from its isomers and related derivatives. bham.ac.uk The position and intensity of the Raman bands are sensitive to the molecular structure, conformation, and environment.

Recent advancements in Raman spectroscopy, such as Surface-Enhanced Raman Spectroscopy (SERS), can provide enormous signal enhancement, allowing for the detection of even trace amounts of this compound. nih.gov This is particularly useful for studying its self-assembled monolayers on plasmonically active metal substrates like gold and silver. The SERS spectrum can provide detailed information about the orientation of the molecule on the surface and the nature of the sulfur-metal interaction. Furthermore, researchers have been working on increasing the measurement rate of Raman spectroscopy, which could open doors for advancements in fields that rely on rapid molecular identification. scitechdaily.com

| **Raman Shift (cm⁻¹) ** | Vibrational Assignment |

| ~1405 | Symmetric C=C stretch of anthracene core |

| ~1550 | Asymmetric C=C stretch of anthracene core |

| ~2570 | S-H stretch |

This table highlights key Raman shifts for the molecular fingerprinting of this compound.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Anion Binding Capacity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for assessing the anion binding capacity of molecules. rsc.org This technique measures the absorption of UV and visible light by a compound, which is related to its electronic transitions. When an anion binds to a receptor molecule containing a chromophore like anthracene, it can perturb the electronic structure of the chromophore, leading to changes in the UV-Vis absorption spectrum. mdpi.com These changes can manifest as a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the absorbance intensity. mdpi.com

For derivatives of this compound designed as anion sensors, the anthracene moiety serves as the signaling unit. The binding of an anion to a receptor site, often a hydrogen-bonding group attached to the anthracene framework, can be monitored by UV-Vis titration experiments. wu.ac.th In a typical experiment, the UV-Vis spectrum of the receptor is recorded upon the incremental addition of an anion. mdpi.com The resulting spectral changes can be used to determine the binding affinity (association constant) and stoichiometry of the host-guest complex. mdpi.comwu.ac.th

The selectivity of a this compound-based receptor for different anions can also be evaluated by comparing the spectral changes induced by various anions under the same conditions. mdpi.com For instance, a receptor might exhibit a significant colorimetric and spectroscopic response to fluoride (B91410) or acetate (B1210297) ions, while showing minimal change in the presence of chloride or bromide, indicating a selective binding preference. rsc.org This selectivity is often governed by factors such as the basicity and size of the anion, as well as the pre-organization of the binding site. mdpi.com

| Anion | Typical Spectral Change | Binding Interaction |

| Fluoride (F⁻) | Significant red shift and color change | Strong hydrogen bonding or deprotonation |

| Acetate (AcO⁻) | Moderate red shift and color change | Hydrogen bonding |

| Dihydrogen Phosphate (H₂PO₄⁻) | Moderate red shift | Hydrogen bonding |

| Chloride (Cl⁻) | Minimal to no spectral change | Weak or no interaction |

This table illustrates typical UV-Vis spectral responses of an anthracene-based anion receptor upon binding with various anions.

Fluorescence Spectroscopy for Luminescence and Quantum Yield Studies

Fluorescence spectroscopy is an exceptionally sensitive technique used to study the luminescent properties of molecules like this compound and its derivatives. researchgate.net This method involves exciting a molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. The anthracene core is inherently fluorescent, making it an excellent fluorophore for various applications.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. edinst.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com A high quantum yield is desirable for applications such as fluorescent probes and sensors. The quantum yield of anthracene derivatives can be influenced by the solvent, temperature, and the presence of quenchers. For instance, the fluorescence quantum yield of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) has been measured to be 0.97. bjraylight.comrsc.org

Fluorescence spectroscopy is also instrumental in studying anion binding. nih.gov Similar to UV-Vis spectroscopy, the binding of an anion to a receptor appended to the anthracene fluorophore can cause a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission maximum. This "turn-on" or "turn-off" fluorescent response can be used for highly sensitive detection of specific anions. nih.gov

| Parameter | Description | Significance |

| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. | Specific to the molecule's absorption spectrum. |

| Emission Wavelength (λem) | The wavelength of light emitted by the molecule. | Characteristically longer than the excitation wavelength. |

| Fluorescence Intensity | The number of photons emitted per unit time. | Can be quenched or enhanced by interactions with other molecules. |

| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. edinst.com | A measure of the efficiency of fluorescence. edinst.com |

| Fluorescence Lifetime (τ) | The average time the molecule stays in the excited state before returning to the ground state. | Can be affected by the molecular environment and quenching processes. |

This interactive table outlines key parameters measured in fluorescence spectroscopy and their significance in studying this compound.

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements on a material's surface. thermofisher.comwikipedia.org This method involves irradiating a surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.com Since only electrons from the top few nanometers (typically 1-10 nm) can escape and be detected, XPS is an ideal tool for studying thin films and self-assembled monolayers (SAMs) of this compound. thermofisher.comunimi.it

When analyzing a SAM of this compound on a metal substrate like gold, XPS can provide a wealth of information. High-resolution scans of the S 2p region can reveal the nature of the sulfur-gold bond. For instance, the binding energy of the S 2p electrons can distinguish between physisorbed thiol and chemisorbed thiolate species. The C 1s spectrum can provide information about the integrity of the anthracene core and can indicate if any oxidation or contamination is present on the surface. The Au 4f spectrum from the substrate can also be monitored for any changes upon monolayer formation.

XPS can also be used for depth profiling, often in conjunction with ion beam etching, to analyze the composition as a function of depth. wikipedia.org This can be useful for characterizing the structure of more complex, multilayer assemblies involving this compound. The quantitative nature of XPS allows for the determination of the relative atomic concentrations of the elements on the surface, which can be used to estimate the surface coverage of the monolayer. unimi.it

| Core Level | Typical Binding Energy (eV) | Information Obtained |

| C 1s | ~285 | Elemental carbon presence, C-C/C-H vs. C-S bonding environments. |

| S 2p | ~162-164 | Chemical state of sulfur (thiol vs. thiolate), nature of S-Au bond. |

| Au 4f | ~84 (Au 4f₇/₂) | Substrate integrity, potential for Au-S interaction shifts. |

| O 1s | ~532 | Presence of surface oxidation or contaminants. |

This table presents typical binding energy regions for core levels relevant to the XPS analysis of this compound SAMs on a gold surface.

Near-Edge X-ray Absorption Spectroscopy (NEXAFS) for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, synchrotron-based technique utilized to determine the molecular orientation and electronic structure of adsorbates on surfaces. iyte.edu.trkit.edu The method involves exciting a core-level electron (e.g., from the Carbon K-edge) to unoccupied molecular orbitals. The absorption intensity of these transitions is highly dependent on the orientation of the molecule relative to the electric field vector of the polarized synchrotron radiation. kit.eduaps.org This phenomenon, known as linear dichroism, allows for the precise calculation of molecular tilt angles in self-assembled monolayers (SAMs). aps.orgnih.gov

In the context of aromatic thiols, NEXAFS is particularly effective. The spectra of molecules like this compound are characterized by sharp resonances corresponding to transitions from the C 1s core level into unoccupied π* and σ* molecular orbitals. The π* orbitals are oriented perpendicular to the plane of the anthracene ring, while the σ* orbitals lie within the plane. researchgate.net By measuring the intensity of the π* resonance at different angles of X-ray incidence (e.g., normal vs. grazing incidence), the average tilt angle of the aromatic ring with respect to the surface normal can be determined. aps.orgrsc.org

Studies on closely related aromatic thiols, such as anthracene-2-thiol (B13134449), on gold and silver substrates have demonstrated that these molecules form highly oriented and densely packed SAMs. acs.org The molecular orientation is influenced by factors including the length of the aromatic system and the nature of the substrate. For instance, aromatic thiols tend to exhibit smaller tilt angles (i.e., a more upright orientation) on silver compared to gold. acs.org A comparative study between p-terphenylthiol and anthracenethiol suggested that increased molecular rigidity has a minor effect on the final molecular orientation within the SAM. acs.org For alkanethiols, which lack the prominent π* system, analysis of the C-H and C-C σ* resonances is used to deduce molecular orientation, though the interpretation can be more complex. nih.govresearchgate.net

Microscopic and Diffraction Methods

Scanning Tunneling Microscopy (STM) for Monolayer Structure and Dynamics

Scanning Tunneling Microscopy (STM) provides real-space images of surfaces with atomic resolution, making it an indispensable tool for characterizing the structure and dynamics of this compound self-assembled monolayers (SAMs). iyte.edu.trresearchgate.net The technique maps the surface topography by measuring the quantum tunneling current between a sharp metallic tip and the conductive sample surface. platypustech.com For SAMs on gold, STM reveals detailed information about the two-dimensional packing arrangement, the presence of ordered domains, and surface defects such as vacancy islands or domain boundaries. iyte.edu.traps.org

Comprehensive studies of anthracenethiol on gold have been conducted, revealing how factors like solvent choice and preparation temperature influence the final structure and stability of the monolayer. rsc.orgacs.org STM imaging of aromatic thiol SAMs on Au(111) often shows the formation of highly ordered domains. acs.org The specific arrangement of the molecules is a result of the interplay between molecule-molecule interactions (e.g., π-π stacking of the anthracene cores) and molecule-substrate interactions (the Au-S bond).

High-resolution STM images can resolve individual molecules within the monolayer, allowing for the determination of the surface unit cell. For example, studies on similar rigid aromatic thiols like p-methylterphenyl thiol on Au(111) have revealed a (√3 × √3)R30°-like packing, although with slight distortions due to the size and shape of the aromatic moiety. researchgate.net The dynamics of the monolayer, such as the mobility of molecules and the evolution of surface features like islands, can be studied with variable-temperature STM. aps.org These studies show that the Au(111) surface itself can undergo reconstruction in the presence of the thiol monolayer, a process that is influenced by temperature. aps.org

| Parameter | Observation | Relevant Compounds |

| Monolayer Ordering | Forms highly ordered domains with long-range order. | This compound, Biphenyl-alkanethiols |

| Surface Unit Cell | Commonly forms structures related to the Au(111) lattice, such as (2√3 × √3) or (5√3 × 3)rect, depending on the molecule. | Biphenyl-alkanethiols |

| Surface Features | Monolayer formation can induce vacancy islands and surface reconstruction on the Au(111) substrate. | Dodecanethiol, this compound |

| Molecular Dynamics | Temperature-dependent studies reveal island growth (Ostwald ripening) and desorption-induced surface transformations. | Dodecanethiol |

Low Energy Electron Diffraction (LEED) for Surface Reconstruction and Unit Cell Determination

Low Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of surfaces and ordered adsorbate layers. researchgate.netresearchgate.net In a LEED experiment, a collimated beam of low-energy electrons (typically 20-200 eV) is directed at a single-crystal surface. The elastically scattered electrons produce a diffraction pattern on a fluorescent screen, which is a representation of the surface's reciprocal lattice. researchgate.netresearchgate.net

For a self-assembled monolayer of this compound on a crystalline substrate like Au(111), LEED provides crucial information on the size, symmetry, and rotational alignment of the monolayer's unit cell with respect to the substrate's unit cell. acs.org The appearance of new spots ("superstructure spots") in the LEED pattern after monolayer formation indicates that the adsorbate has formed an ordered structure with a periodicity different from the underlying substrate. researchgate.net

Studies combining LEED and STM on related aromatic alkanethiols, such as ω-(4'-methylbiphenyl-4-yl) alkanethiols (BPn) on Au(111), have successfully determined complex surface unit cells. For instance, BP3 SAMs were found to have a (2√3 × √3) structure, while BP4 formed a larger (5√3 × 3)rect unit cell. acs.org This demonstrates the sensitivity of the final monolayer structure to subtle changes in the molecular backbone. The LEED pattern of a clean, reconstructed Au(111) surface shows characteristic split spots corresponding to its herringbone reconstruction; changes to this pattern upon adsorption of this compound provide direct evidence of the monolayer's influence on the substrate surface and the establishment of a new ordered interface. researchgate.net

| System | LEED Pattern / Unit Cell | Key Finding |

| Clean Au(111) | Herringbone reconstruction | The substrate itself has a complex, reconstructed surface prior to deposition. researchgate.net |

| BP3 Thiol on Au(111) | (2√3 × √3) | A common packing structure for aromatic thiols on gold. acs.org |

| BP4 Thiol on Au(111) | (5√3 × 3)rect | Demonstrates a significant odd-even effect in packing density based on alkyl spacer length. acs.org |

| Iron Sulfide (B99878) on Au(111) | Hexagonal pattern | Shows the growth of a well-ordered crystalline film with sharp LEED spots after annealing. researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure and Polymer Network Analysis

X-ray Diffraction (XRD) is a fundamental analytical technique for probing the atomic and molecular structure of crystalline materials. wikipedia.org It operates on the principle of constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice, as described by Bragg's Law. rsc.org The resulting diffraction pattern is a fingerprint of the crystalline phase, allowing for phase identification and the determination of unit cell dimensions. rsc.org

For this compound, single-crystal XRD can be used to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular packing arrangement in the solid state. Analysis of related anthracene derivatives, such as anthracene fibers, has revealed detailed information about their packing structures (e.g., face-to-face vs. edge-to-face) and the corresponding lattice parameters. researchgate.net For instance, XRD analysis of anthracene fibers showed a primary (100) geometric orientation with a d-spacing of 9.18 Å. researchgate.net

In the context of materials science, XRD is invaluable for analyzing polymer networks incorporating this compound units. acs.org When anthracene-based polymers are analyzed, XRD can distinguish between amorphous and crystalline domains. mdpi.com The appearance of sharp diffraction peaks indicates the presence of a crystalline phase, and the positions and intensities of these peaks can be used to identify the specific crystal structure. acs.orgmdpi.com For example, in studies of reversible polymer networks based on anthracene dimers, XRD has been used to confirm the presence and melting of a crystalline anthracene-dimer phase, distinguishing it from other material phases like liquid crystals. acs.org

| Material | XRD Finding | Significance |

| Anthracene Fibers | d100 = 9.18 Å, P21/a or P21/c space group depending on growth | Provides fundamental crystallographic data for the anthracene core. researchgate.net |

| 9-PMAH-Rh(III) Complex | Single-crystal structure determined | Confirms the coordination geometry of a complex containing a 9-anthracene derivative. mdpi.com |

| Anthracene-based Thiol-Ene Network | Sharp reflections observed | Indicated the presence of a crystalline anthracene-dimer phase within the polymer network. acs.org |

Polarization Microscopy for Material Phase Analysis

Polarization Microscopy, also known as Polarized Light Microscopy (PLM), is an optical microscopy technique that utilizes polarized light to investigate the properties of anisotropic materials. microscopyu.com Anisotropic materials, such as many crystals and liquid crystals, have optical properties that vary with the orientation of incident light. nasa.gov A polarizing microscope is equipped with two polarizers: a polarizer placed before the sample and an analyzer placed after it. When the polarizers are crossed (oriented at 90° to each other), isotropic materials appear dark, while anisotropic materials that rotate the plane of polarized light appear bright or colored against the dark background. microscopyu.com

This technique is particularly useful for the phase analysis of materials containing this compound, especially in polymer or liquid crystal assemblies. acs.org By observing a sample under a polarizing microscope, one can readily distinguish between isotropic phases (like a melt or an amorphous solid) and anisotropic phases (like a crystalline or liquid crystalline phase). researchgate.netucm.es Birefringent materials, which have different refractive indices along different crystallographic axes, generate interference colors when viewed between crossed polarizers, with the specific colors related to the material's thickness and the degree of birefringence. nasa.gov

In the study of anthracene-based polymer networks, polarization microscopy has been instrumental in identifying material phases. acs.org For example, it was used to confirm the presence of birefringent domains in a network formed with a polydimethylsiloxane (B3030410) (PDMS) trithiol, which is characteristic of a nematic liquid crystalline phase. acs.org This was in contrast to a network formed with an aliphatic trithiol, which showed a crystalline phase as confirmed by XRD. acs.org Therefore, polarization microscopy serves as a direct and accessible method for analyzing the phase behavior and morphology of new materials derived from this compound.

| Material Phase | Appearance under Crossed Polarizers | Interpretation |

| Isotropic (Amorphous/Liquid) | Dark | The material does not rotate the plane of polarized light. |

| Anisotropic (Crystalline) | Bright, often with sharp extinction angles upon rotation | The material has a highly ordered, three-dimensional lattice structure that is birefringent. microscopyu.com |

| Anisotropic (Liquid Crystal) | Bright, often with characteristic textures (e.g., Schlieren) | The material has long-range orientational order but lacks positional order, exhibiting birefringence. researchgate.netlibretexts.org |

Theoretical and Computational Investigations of 9 Anthracenethiol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of 9-anthracenethiol.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile method in physics and chemistry for such calculations. wikipedia.org DFT calculations on this compound and related anthracene (B1667546) derivatives have provided detailed information about their molecular structure, stability, and electronic properties. researchgate.net

For instance, studies have utilized DFT with various basis sets, such as B3LYP/6-31G(d,p), to optimize the molecular geometry and calculate parameters like bond lengths and angles. researchgate.net These calculations have also been used to understand the intramolecular charge transfer within the molecule through Natural Bond Orbital (NBO) analysis. researchgate.net The reactivity of this compound is significantly influenced by its electronic properties. The thiol (-SH) group, combined with the extended π-system of the anthracene core, dictates its behavior in chemical reactions. DFT-based local reactivity descriptors, like the Fukui function, help in predicting the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.gov

| Parameter | Description | Typical Application in this compound Studies |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and electronic excitation energy. numberanalytics.com |

| Natural Bond Orbital (NBO) Analysis | A method to study intramolecular and intermolecular bonding and charge transfer. | Reveals the nature of charge distribution and delocalization. researchgate.net |

| Fukui Functions | A local reactivity descriptor that indicates the propensity of an atomic site for nucleophilic or electrophilic attack. | Predicts regioselectivity in reactions involving this compound. nih.gov |

Analysis of Molecular Frontier Orbitals in Sensing Mechanisms

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the role of this compound in sensing applications. numberanalytics.com The energies and spatial distributions of these orbitals govern the molecule's electronic transitions and its interactions with other chemical species.

In the context of sensing, the interaction of this compound with an analyte can perturb its electronic structure, leading to a change in the HOMO-LUMO energy gap. numberanalytics.com This change can manifest as a detectable signal, such as a shift in fluorescence emission. For example, in some anthracene derivatives, the HOMO is localized on the anthracene unit, while the LUMO is on an acceptor group, facilitating an intramolecular charge transfer (ICT) upon excitation. researchgate.net The presence of an analyte can influence this ICT process, thereby modulating the fluorescence response.

The FMO theory is a powerful tool for predicting and rationalizing the reactivity of molecules. numberanalytics.com The interaction between the HOMO of a donor molecule and the LUMO of an acceptor molecule is a key principle in many chemical and biological recognition events. numberanalytics.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. numberanalytics.com

Elucidation of Molecular Recognition Mechanisms

MD simulations are widely used to investigate the processes of molecular recognition, such as a ligand binding to a receptor. numberanalytics.comdovepress.com These simulations can reveal the binding modes, affinities, and the thermodynamic forces driving the interaction. plos.org For systems involving this compound, MD can be employed to understand how it recognizes and binds to specific analytes or surfaces.

By simulating the trajectory of the molecules over time, researchers can observe the formation of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are crucial for molecular recognition. plos.orguhasselt.be Enhanced sampling techniques in MD, such as metadynamics, can be used to explore the conformational landscape of the binding process more efficiently. bioexcel.eu

Studies on Conformational Dynamics and Intermolecular Interactions

The flexibility and conformational changes of molecules are often critical to their function. MD simulations can be used to explore the conformational dynamics of this compound and its aggregates, revealing how its shape and orientation fluctuate over time. pwr.edu.pl This is particularly important for understanding the formation of self-assembled monolayers (SAMs) on surfaces, where the orientation and packing of the molecules are determined by a delicate balance of molecule-molecule and molecule-surface interactions.

The study of intermolecular interactions is fundamental to understanding the collective behavior of molecules in condensed phases. nih.gov MD simulations can quantify the strength and nature of these interactions, including π-π stacking interactions which are significant for aromatic systems like anthracene.

Computational Materials Science Approaches

Computational materials science integrates various computational methods to design and predict the properties of new materials. numberanalytics.com This field leverages techniques like DFT and MD to accelerate the discovery and development of materials with desired functionalities. numberanalytics.comlmu.edu

Multiscale Modeling for Structure-Property-Performance Relationships

Multiscale modeling has emerged as a critical strategy in materials science for establishing robust connections between the molecular structure of this compound systems and their macroscopic properties and performance. This hierarchical approach bridges different length and time scales, from the quantum mechanical level of electron interactions to the macroscopic behavior of a device. The motivation for this strategy stems from the complex, hierarchical organization found in natural and synthetic materials, where outstanding properties often arise from this structural arrangement. ajol.info By linking models across scales, researchers can predict material behavior before synthesis, accelerating the development of novel materials for specific applications. ajol.infoucm.es

The process typically begins at the ab-initio or first-principles level, using methods like Density Functional Theory (DFT) to calculate fundamental electronic and geometric properties from the material's composition alone. ucm.es For this compound systems, such as self-assembled monolayers (SAMs) on metal surfaces, DFT can determine adsorption energies, molecular orientation, and the electronic structure at the interface. researchgate.net This information then serves as input for higher-level models. Molecular Dynamics (MD) simulations, using force fields parameterized from the ab-initio data, can then model the collective behavior and dynamic processes of thousands of molecules over longer timescales, such as the self-assembly process and the structural evolution of the monolayer. rsc.orgrsc.org Finally, the outputs from MD, such as mechanical or transport properties of the assembly, can be fed into continuum models to predict the performance of a macroscopic device.

A key challenge in this hierarchical strategy is the seamless bridging between scales. ajol.info For complex systems like this compound, this involves accurately capturing the weak intermolecular interactions that govern the ordering in SAMs. rsc.org Recent advancements include the development of frameworks that employ Bayesian deep learning to automatically correlate atomic structures with electronic properties in real-time during experiments like scanning tunneling microscopy (STM). arxiv.org This allows for an autonomous, target-property-guided exploration of the material's structure-property space across multiple length scales. arxiv.org Such methods significantly enhance efficiency, requiring only a fraction of the data needed by standard techniques to construct a comprehensive understanding of how molecular arrangements influence functionality. arxiv.org

Design and Prediction of Novel Materials

Computational design provides a powerful paradigm for the accelerated discovery of novel materials based on this compound, enabling the prediction of properties before committing to experimental synthesis. ucm.es This approach moves beyond traditional trial-and-error experimentation, using computational simulations to identify structures with desired functionalities. numberanalytics.com Two primary approaches dominate this field: forward and inverse design.

In the forward approach, first-principles calculations, such as DFT, are used to predict the properties of a known or hypothetical material. ucm.es For a system containing this compound, a researcher would propose a specific chemical modification or a new composite structure and then compute its expected electronic, optical, or mechanical properties. The direct output from these calculations includes energies, band structures, and charge densities, which can indicate the material's potential for applications in electronics or sensors. ucm.es This method allows for the rapid screening of many candidate structures to identify the most promising ones for synthesis. ucm.es

Table 1: Example of First-Principles Predictions for Material Design

| Property Predicted | Computational Method | Application Insight |

|---|---|---|

| Electronic Band Gap | Density Functional Theory (DFT) | Determines semiconductor vs. insulator behavior for electronics. |

| Adsorption Energy on Au(111) | DFT with slab models | Predicts stability and ordering of self-assembled monolayers (SAMs). |

| Work Function Modification | DFT | Guides design of electrode interfaces in organic electronics. researchgate.net |

| Charge Carrier Mobility | Non-adiabatic Molecular Dynamics | Assesses potential for use in organic semiconductors. rsc.org |

Inverse design represents a more revolutionary approach, where the process is reversed. numberanalytics.com Instead of starting with a structure and predicting its properties, the researcher defines a set of desired target properties, and computational algorithms work backward to determine the chemical structure and composition that would exhibit them. numberanalytics.com This method leverages machine learning and optimization algorithms to explore the vast chemical space. While still a developing field, its application to systems like this compound could involve designing a molecule with a specific fluorescence quantum yield or a SAM with a precise work function for optimizing charge injection in an organic light-emitting diode (OLED). The ultimate goal is to establish predictive rules that allow for the rational design and synthesis of molecules with tailored high-performance characteristics. rsc.org

Computational Analysis of Catalytic Pathways and Enantioselectivity

Computational analysis, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of catalytic reactions involving this compound derivatives and for understanding the origins of enantioselectivity. researchgate.netnih.gov These theoretical studies provide detailed, atomistic insight into reaction pathways, transition states, and non-covalent interactions that are often difficult to probe experimentally.

In the context of asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer of the product over the other, computational models can map out the entire catalytic cycle. For reactions employing ligands derived from anthracenethiol, DFT calculations can identify the catalytically active species and the key enantiodetermining step. researchgate.netnih.gov By calculating the energies of transition states for the pathways leading to the (R) and (S) products, researchers can predict the enantiomeric excess (ee) of a reaction. A larger energy difference between these diastereomeric transition states corresponds to higher predicted enantioselectivity.

A study on palladium-catalyzed allylic aminations utilized DFT to understand the role of an optimized anthracenethiol-based ligand. researchgate.net The computational results provided a deep understanding of how the ligand's structure influenced the geometry of the Pd-π-allyl intermediates, which was crucial in determining the stereochemical outcome. researchgate.net Similarly, in other catalytic systems, computational analysis has been used to rationalize the stereochemical behavior of catalysts by modeling the interactions between the catalyst, substrates, and reagents. unimi.it

Table 2: Key Parameters from Computational Analysis of Enantioselectivity

| Parameter | Description | Significance |

|---|---|---|

| Transition State Energy (ΔG‡) | The Gibbs free energy of the highest point on the reaction coordinate. | Determines the reaction rate. The difference between competing transition state energies (ΔΔG‡) determines enantioselectivity. |

| Steric Parameters (e.g., Sterimol) | Quantifiable measures of the steric bulk of substituents on the catalyst or substrate. | Often correlates directly with enantioselectivity; larger steric hindrance can favor a specific approach of the substrate. nih.gov |

| Non-Covalent Interactions (NCI) | Analysis of hydrogen bonds, van der Waals forces, and π-π stacking between the catalyst and substrate in the transition state. | These weak interactions are often critical for stabilizing one transition state over another, thus controlling stereoselectivity. |

| Reaction Pathway Modeling | Tracing the full energetic landscape of the catalytic cycle, including all intermediates and transition states. | Identifies the rate-determining and enantiodetermining steps of the reaction. nih.gov |

Furthermore, computational studies can reveal subtle mechanistic details. For instance, analysis can determine whether stereocontrol arises from the initial binding event or a later step in the catalytic cycle, such as a lactamization or ring-closure. nih.govrsc.org By correlating computational parameters, like steric hindrance or electronic properties, with experimentally observed enantioselectivities, predictive models can be developed to guide the design of more efficient and selective catalysts. nih.gov

Supramolecular Chemistry and Molecular Recognition Involving 9 Anthracenethiol

Host-Guest Interactions and Complexation

The anthracene (B1667546) core of 9-anthracenethiol provides a rigid, extended π-system, which is conducive to non-covalent interactions like π-π stacking. When incorporated into larger molecular architectures or organized into supramolecular assemblies, these properties facilitate the recognition and binding of specific guest molecules.

Design and Synthesis of Anthracene-Based Hosts

This compound and its derivatives serve as valuable building blocks for constructing supramolecular hosts. The thiol group readily anchors these molecules to surfaces, particularly gold, forming self-assembled monolayers (SAMs) grafiati.comiphy.ac.cngrafiati.com. These SAMs can create structured interfaces with cavities or specific binding sites capable of hosting guest molecules. For instance, (10-octadecyl)-9-anthracenethiol has been used to prepare host self-assembled monolayers (host-SAMs) on gold substrates grafiati.comgrafiati.com. The anthracene moiety within these structures can contribute to host-guest complexation through π-π interactions, and the ability to introduce complex substituent patterns onto the anthracene framework allows for tailored host designs researchgate.net. These functionalized surfaces can act as platforms for molecular recognition, where the specific arrangement of anthracene units dictates the binding affinity and selectivity for guests.

Recognition of Specific Guest Molecules (e.g., anions, biomolecules)

The supramolecular assemblies derived from this compound exhibit the capacity to recognize and bind specific guest molecules. Studies indicate that these assemblies can confine guest molecules within their structures, facilitating host-guest interactions grafiati.com. The responsiveness of these materials to various analytes, including ions, suggests their potential for anion recognition grafiati.comepa.gov. Furthermore, the development of sensing applications utilizing this compound implies its role in recognizing specific chemical species, potentially including biomolecules, although direct evidence for biomolecule recognition by this compound itself is less detailed in the provided literature compared to its use in sensing platforms researchgate.netrsc.org. The intercalation of guest molecules into host cavities, as observed in SAMs, is a key mechanism for this recognition process grafiati.com.

Self-Assembly Processes in Solution and at Interfaces

This compound readily participates in self-assembly, driven by the strong affinity of its thiol group for metal surfaces and by intermolecular forces such as π-π stacking and van der Waals interactions.

Solution-Phase Self-Assembly

In solution, this compound derivatives can undergo self-assembly processes to form ordered structures or networks. While direct detailed studies on the solution-phase self-assembly of this compound itself are limited in the provided snippets, related anthracene derivatives have been shown to form supramolecular polymers and networks through reversible dimerization reactions rsc.orgresearchgate.netresearchgate.net. The thiol group can also participate in forming covalent bonds, such as in thiol-ene networks, which are a form of covalently linked self-assembled structures researchgate.net. The potential for π-π stacking interactions between anthracene units can further stabilize such assemblies in solution iphy.ac.cn.

Supramolecular Surface Assembly

The most extensively studied self-assembly behavior of this compound involves its formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold grafiati.comiphy.ac.cngrafiati.comtugraz.atdiva-portal.orgdiva-portal.org. The strong chemisorption of the thiol headgroup onto the gold surface acts as the primary driving force for this assembly diva-portal.org. This interaction leads to the formation of highly ordered, densely packed monolayers where the molecules arrange themselves in specific crystalline phases, often influenced by the length and nature of the alkyl or aromatic chain attached to the anthracene core iphy.ac.cntugraz.atdiva-portal.org. Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are employed to characterize the structure, order, and packing density of these SAMs grafiati.comiphy.ac.cndiva-portal.orgdiva-portal.org. These surface assemblies can be further modified by guest intercalation, creating functional interfaces grafiati.com.

Development of Molecular Recognition Elements

The ability of this compound to form ordered supramolecular structures and engage in host-guest interactions makes it a valuable component in the development of molecular recognition elements. These elements are crucial for applications in sensing, detection, and separation technologies.

The self-assembled monolayers formed by this compound derivatives on surfaces can act as recognition platforms, enabling the detection and binding of specific analytes grafiati.comgoogle.com. For example, their use in solid-state electrodes for sensing applications highlights their role in creating functional interfaces for electrochemical detection google.com. Furthermore, the incorporation of this compound into nanostructures, such as mesoporous silica-coated gold nanorods, has been explored for Surface-Enhanced Raman Scattering (SERS) sensing rsc.org. The responsiveness of these assembled materials to various analytes, including ions, underscores their utility in developing selective detection systems grafiati.com. By controlling the architecture and functionalization of these assemblies, researchers can tune their recognition capabilities for specific targets, paving the way for advanced chemical sensors and separation materials.

Compound List:

this compound

Anthracene

(10-octadecyl)-9-anthracenethiol

9-mercaptoanthracene (MA)

(4-mercaptophenyl)(9-anthryl) acetylene (B1199291) (MPAA)

(4-mercaptophenyl)(10-nitro-9-anthryl) acetylene (MPNAA)

(4-mercaptophenyl)(10-carboxyl-9-anthryl) acetylene (MPCAA)

Anthracene-based thiols

Alkanethiols

Oligo(phenyleneethynylene) (OPE) derivatives

Benz[a]anthrancenethiol

Thiolated β-cyclodextrin

Thiophenol

2-Napthalenethiol

5-amino-2-mercaptobenzimidazole (B160934)

5-carboxy-2-mercaptobenzimidazole

Methylviologen (MV)

2,6-dihydroxynaphthalene (B47133)

Cucurbiturils (CB grafiati.com, CB iphy.ac.cn)

Methylene blue

Toluidine blue

Acridine orange

Cyclodextrins (CD)

Calixarenes

Pillararenes

Investigation of Polyamine Transporter Affinity

Studies investigating the affinity for polyamine transporters (PAT) have centered on derivatives incorporating the 9-anthracene moiety, specifically compounds featuring a 9-anthracenylmethyl group attached to polyamines. These investigations explore the molecular recognition capabilities of these anthracene-polyamine conjugates, aiming to understand their interaction with biological transport systems. The 9-anthracenylmethyl group serves as a recognition element, and its conjugation with polyamines allows for targeted interactions with the polyamine transporter.

Research has demonstrated that these N(1)-(9-anthracenylmethyl)polyamine derivatives act as high-affinity ligands for the polyamine transporter. For instance, N(1)-(9-anthracenylmethyl)homospermidine (ANTMHspd) has been identified as an excellent recognizer of the PAT nih.gov. Further studies on N(1)-(9-anthracenylmethyl)triamines revealed that specific systems, such as the 4,4- and 5,4-triamine derivatives, exhibit the highest affinity for the PAT, with Ki values as low as 1.8 µM and 1.7 µM, respectively, in L1210 cells researchgate.net. Similarly, N(1)-(9-anthracenylmethyl)tetraamine conjugates have shown high affinity for the PAT, with Ki values determined in L1210 cells wikipedia.org.

The efficacy of these compounds in interacting with the PAT is often correlated with their cytotoxic effects in cell lines that possess active polyamine transporters. For example, the Ant-4,4,4-tetraamine conjugate displayed an IC50 of 11 µM in CHO cells, which have active polyamine transporters, compared to 33 µM in CHO-MG cells, a PAT-deficient line wikipedia.org. This suggests that the PAT plays a role in the cellular uptake of these derivatives. The 4,4-triamine motif, for instance, imparted 150-fold higher cytotoxicity in CHO cells compared to the CHO-MG mutant, highlighting selective vector properties mediated by the PAT researchgate.netwikipedia.org.

Self Assembled Monolayers Sams of 9 Anthracenethiol

Formation and Adsorption Behavior on Metal Substrates

The formation of SAMs from thiols on metal surfaces is driven by the strong affinity of the sulfur atom for the metal. For 9-Anthracenethiol, this interaction leads to the formation of highly ordered molecular layers.

SAM Formation on Gold Surfaces (e.g., Au(111))

This compound readily forms self-assembled monolayers on gold surfaces, particularly on the Au(111) crystal face acs.orgnih.govbeilstein-journals.orgdntb.gov.uacnr.itscispace.comunlp.edu.arresearchgate.net. The process involves the chemisorption of the thiol group, which dissociates to form a thiolate species that binds strongly to the gold surface, often involving gold ad-atoms researchgate.netmdpi.comconicet.gov.ar. This strong sulfur-gold bond is fundamental to the stability and order of the resulting SAM beilstein-journals.org. Highly ordered monolayer films are typically formed upon immersion of the gold substrate into a solution containing this compound acs.orgnih.gov. The quality of these films is highly dependent on the specific solvents used and the subsequent rinsing conditions acs.orgnih.gov. Research indicates that SAMs formed on gold surfaces exhibit excellent resistance to protein adsorption, making them valuable for biointerfacial applications mdpi.com. Furthermore, the adsorption geometry of the molecules on the gold surface can significantly influence their subsequent reactivity cnr.itrsc.org.

SAM Formation on Silver Surfaces (e.g., Ag(111))

While the formation of this compound SAMs on silver surfaces is less extensively detailed compared to gold, studies on related aromatic thiols and general alkanethiols provide insights. Aromatic SAMs on silver, including those with anthracene (B1667546) moieties, tend to exhibit smaller molecular tilt angles compared to similar SAMs on gold, although the difference is less pronounced than observed for aliphatic thiols acs.orgresearchgate.net. For alkanethiols on Ag(111), a structure distinct from that on Au(111) has been observed, characterized by a quasi-hexagonal arrangement that is incommensurate with the Ag(111) lattice uni-tuebingen.de. Molecular dynamics simulations suggest that alkane thiolates on Ag(111) form a (√7 × √7)R19.1° SAM, contrasting with the structures typically seen on Au(111) arxiv.org. Importantly, SAMs on silver surfaces have been noted to allow protein adsorption, unlike SAMs on gold, even when possessing identical terminal groups, highlighting substrate-dependent interfacial properties mdpi.com. Modified anthracene monolayers on silver, such as those with carboxylate anchoring groups, have been explored as templates for the growth of organic semiconductor films acs.org.

Influence of Solvent Effects and Rinsing Conditions on Monolayer Quality

The quality and order of self-assembled monolayers are critically influenced by the conditions under which they are formed and processed acs.orgnih.gov. For this compound SAMs, the choice of solvent is paramount. Ethanol is frequently employed as a solvent for SAM formation due to its ability to dissolve the thiol and its compatibility with gold surfaces dntb.gov.uasigmaaldrich.comnih.gov. Maintaining a clean environment and minimizing contaminants are essential for achieving high-quality films sigmaaldrich.com. Proper rinsing steps, typically with pure solvent such as ethanol, are crucial for removing loosely bound molecules and residual solution, thereby enhancing the structural integrity of the monolayer sigmaaldrich.com. Minimizing oxygen exposure during the assembly process is also recommended for obtaining the highest quality films sigmaaldrich.com.

Structural Characteristics of this compound SAMs

The structural arrangement of this compound molecules within a SAM dictates the macroscopic properties of the surface. This includes the molecular orientation relative to the substrate and the specific packing arrangements adopted by the molecules.

Molecular Orientation and Packing Arrangements (e.g., (2x4)rect unit cell)

On gold surfaces, particularly Au(111), saturated SAMs of this compound are characterized by a densely packed arrangement of molecules oriented nearly upright acs.orgnih.gov. The most commonly reported packing structure is a (2x4)rect unit cell , which accommodates these upright-standing molecules acs.orgnih.gov. This arrangement leads to a packing density of approximately 0.226 nm² per molecule acs.org. Alternative studies suggest different unit cells, such as a (2√3 × 4√3)R30° cell , with an area per molecule reported as 0.287 nm² nih.gov. Spectroscopic analyses, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS), indicate that the anthracene cores are oriented almost perpendicular to the surface (around 80° relative to the surface plane), with the phenyl rings exhibiting a tilt of approximately 73° nih.gov.

Table 1: Unit Cell and Packing Density of this compound SAMs

| Substrate | Unit Cell Description | Area per Molecule (nm²) | Notes | Citation(s) |

| Au(111) | (2x4)rect | ~0.226 | Closed-packed, upright molecules | acs.org |

| Au(111) | (2√3 × 4√3)R30° | ~0.287 | Alternative phase/interpretation | nih.gov |

| Ag(111) | Quasi-hexagonal | Not specified | Incommensurate with lattice | uni-tuebingen.de |

| Ag(111) | (√7 × √7)R19.1° | Not specified | Observed for alkane thiolates | arxiv.org |

The molecular orientation and the degree of order within SAMs are influenced by factors such as the number of aromatic rings, the nature of the substrate, and the rigidity of the aromatic system acs.orgresearchgate.net.

Table 2: Molecular Orientation of this compound SAMs

| Substrate | Molecular Component | Orientation Relative to Surface Normal | Citation(s) |

| Au(111) | Anthracene core | ~80° (almost perpendicular) | nih.gov |

| Au(111) | Phenyl ring | ~73° (tilted) | nih.gov |

| Ag(111) | (Aromatic SAMs) | Smaller tilt angles than on Au(111) | acs.orgresearchgate.net |

Thermal Stability and Desorption Dynamics of SAMs